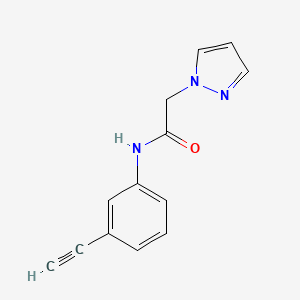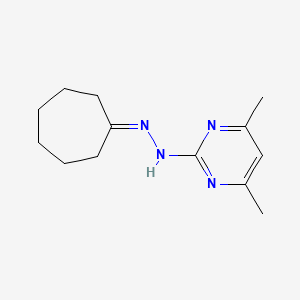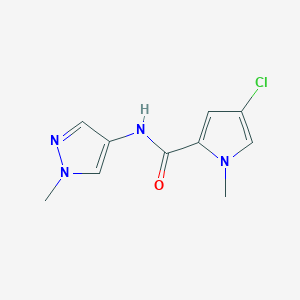
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide, also known as DMP785, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMP785 belongs to the class of pyrrole carboxamide derivatives and has been studied for its effects on the central nervous system.
Mecanismo De Acción
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity and has been implicated in the pathogenesis of various neurological disorders. By modulating the activity of mGluR5, 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. It also increases the levels of cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of the receptor activity without affecting other receptors. However, one limitation is the lack of human clinical trials, which limits the translation of the findings to clinical practice.
Direcciones Futuras
1. Investigating the long-term effects of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide on cognitive function and neuronal survival.
2. Studying the potential use of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide in the treatment of other neurological disorders such as depression and anxiety.
3. Developing more potent and selective mGluR5 modulators based on the structure of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide.
4. Investigating the potential use of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide in combination with other drugs for synergistic effects.
In conclusion, 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide is a promising compound with potential therapeutic properties for the treatment of neurological disorders. Its mechanism of action and biochemical effects make it an interesting target for further research. However, more studies are needed to fully understand its potential and limitations.
Métodos De Síntesis
The synthesis of 1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide involves the reaction of 1-methylpyrazole-4-carboxylic acid with 2-amino-3,5-dimethylpyrrole in the presence of a dehydrating agent. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
Propiedades
IUPAC Name |
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-4-5-10(15(8)3)11(16)13-9-6-12-14(2)7-9/h4-7H,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOXPRPXGFIYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-dimethyl-N-(1-methylpyrazol-4-yl)pyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1,5-dimethylpyrrol-2-yl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7539626.png)


![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)





![N-methyl-2-[4-[[2-[2-(methylsulfonylmethyl)benzimidazol-1-yl]acetyl]amino]piperidin-1-yl]acetamide](/img/structure/B7539704.png)


